4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a chemical compound involved in various chemical reactions and holds significance in the field of organic chemistry due to its unique structure and properties. It serves as a precursor in the synthesis of a variety of chemical compounds.
Synthesis Analysis
The compound has been synthesized through various methods, including the reaction of 4-chloro-2-phenyl-5-pyrimidinecarbonitrile with different agents to form derivatives that can undergo cyclization under specific conditions to yield 5-amino derivatives of pyrrolo[2,3-d]pyrimidines (Dong-Min Kim & A. A. Santilli, 1971).
Molecular Structure Analysis
The molecular structure of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been characterized using various spectroscopic techniques. The structural elucidation is crucial for understanding its chemical behavior and reactivity.
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including nucleophilic additions and cyclizations, leading to the formation of new chemical structures. It is involved in the synthesis of pyrrolopyrimidine nucleosides, indicating its versatility in chemical reactions (K. Schram & L. Townsend, 1975).
Scientific Research Applications
Synthesis of Novel Compounds
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been utilized as a starting material or intermediate in the synthesis of various novel compounds. For instance, it's been used in the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) (Khashi et al., 2015). Similarly, it served as a precursor for the formation of pyrrolo[2,3-d]pyrimidine-4-amines through various reaction pathways (Hilmy, 2002).
Antibacterial and Antimicrobial Properties
Several studies have highlighted the antimicrobial and antibacterial properties of derivatives synthesized from 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. For example, compounds synthesized from 2-aminopyrrole-3-carbonitriles demonstrated potent antimicrobial activity against various bacteria and fungi (Mohamed, El-Domany, & Abd El-hameed, 2009). Additionally, pyrazolo[3,4-d]pyrimidine derivatives exhibited antibacterial activity, highlighting their potential in addressing bacterial infections (Rostamizadeh et al., 2013).
TNF-α Inhibitory Activity
Novel pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines, synthesized from 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, have shown promising tumor necrosis factor-α (TNF-α) inhibitory activity. This highlights their potential role in therapeutic interventions for diseases where TNF-α plays a pivotal role (Hilmy et al., 2015).
Fungicidal Properties
Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile have also exhibited fungicidal properties, making them of interest in the field of agricultural chemistry as potential fungicides (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).
Synthesis of Fluorinated Compounds
The compound has been used in the synthesis of fluorinated pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine nucleosides, indicating its versatility in the creation of nucleoside analogs, which are essential in medicinal chemistry, particularly in antiviral and anticancer research (Iaroshenko et al., 2009).
Future Directions
The future directions for research on 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile could include further exploration of its potential as an antitubercular agent and as an inhibitor of Protein Kinase B (Akt) for potential cancer therapy . Further studies could also focus on optimizing its physical and chemical properties to enhance its drug-likeness .
properties
IUPAC Name |
4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-1-4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,(H3,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIPINBJCGELKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420548 |
Source
|
Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
CAS RN |
1500-90-9 |
Source
|
Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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